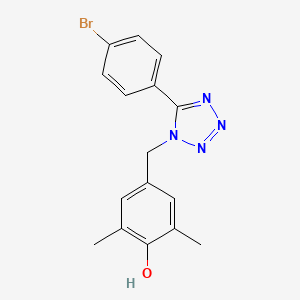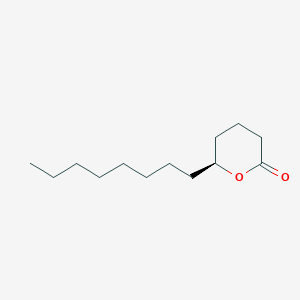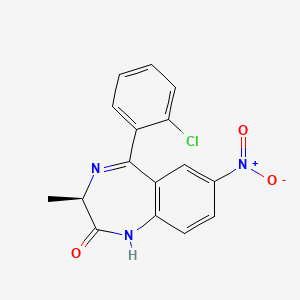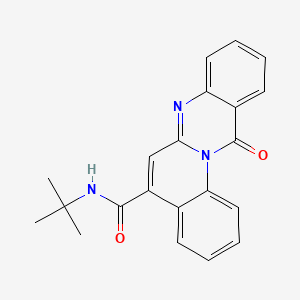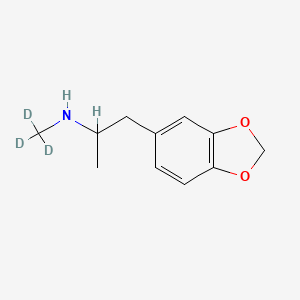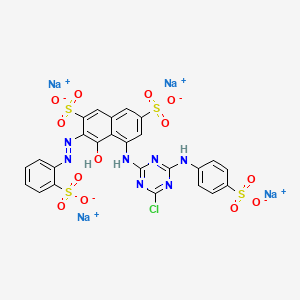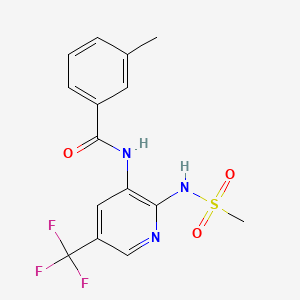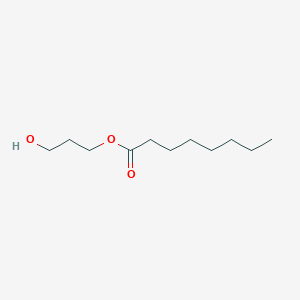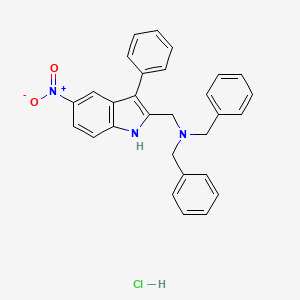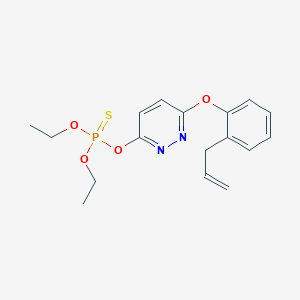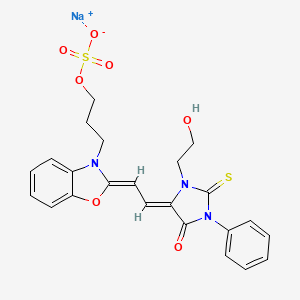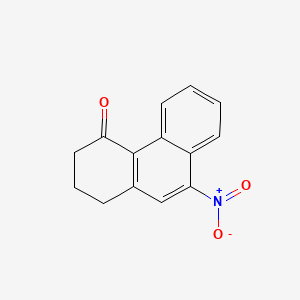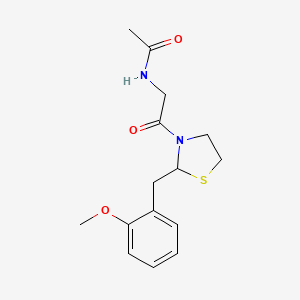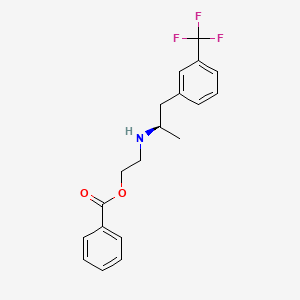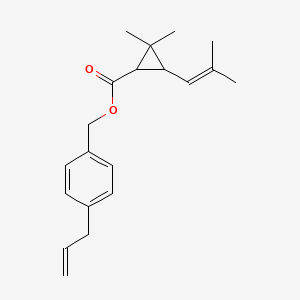
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-(2-propenyl)phenyl)methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-(2-propenyl)phenyl)methyl ester is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its cyclopropane ring, which imparts significant strain and reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-(2-propenyl)phenyl)methyl ester typically involves the esterification of cyclopropanecarboxylic acid derivatives. One common method includes the reaction of cyclopropanecarboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized catalysts to enhance the yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product .
化学反应分析
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-(2-propenyl)phenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters. These products are often used as intermediates in further chemical synthesis .
科学研究应用
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-(2-propenyl)phenyl)methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals, polymers, and agrochemicals.
作用机制
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-(2-propenyl)phenyl)methyl ester involves its interaction with specific molecular targets. The cyclopropane ring in the compound is known to interact with enzymes and receptors, modulating their activity. The pathways involved often include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
相似化合物的比较
Similar Compounds
Chrysanthemic acid: Another cyclopropane derivative with similar structural features.
Allethrin: A related ester with applications in insecticides.
Jasmolin I: A compound with similar ester functionality used in various chemical applications.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-(2-propenyl)phenyl)methyl ester is unique due to its specific ester linkage and the presence of the cyclopropane ring, which imparts distinct reactivity and biological activity. Its versatility in chemical synthesis and potential therapeutic applications make it a valuable compound in scientific research .
属性
CAS 编号 |
18368-96-2 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
(4-prop-2-enylphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H26O2/c1-6-7-15-8-10-16(11-9-15)13-22-19(21)18-17(12-14(2)3)20(18,4)5/h6,8-12,17-18H,1,7,13H2,2-5H3 |
InChI 键 |
KODGBLWHAUKZDA-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)CC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


